N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine

Beschreibung

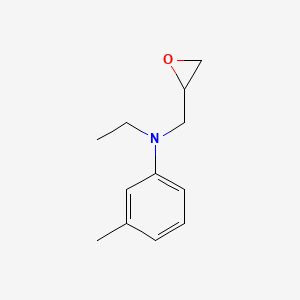

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamin ist eine organische Verbindung, die durch das Vorhandensein einer Epoxidgruppe gekennzeichnet ist, die an eine Propyl-Kette gebunden ist, die wiederum mit einer Ethylgruppe und einer m-Tolylamin-Einheit verbunden ist.

Eigenschaften

CAS-Nummer |

55236-22-1 |

|---|---|

Molekularformel |

C12H17NO |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

N-ethyl-3-methyl-N-(oxiran-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H17NO/c1-3-13(8-12-9-14-12)11-6-4-5-10(2)7-11/h4-7,12H,3,8-9H2,1-2H3 |

InChI-Schlüssel |

OWODXMXBMHAMRY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC1CO1)C2=CC=CC(=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Ringöffnung: Die Epoxidgruppe ist hochreaktiv und kann durch Nucleophile wie Amine, Alkohole und Thiole geöffnet werden.

Oxidation: Die Verbindung kann zu entsprechenden Alkoholen oder Ketonen oxidiert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Nucleophile: Ammoniak, primäre und sekundäre Amine, Alkohole, Thiole

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reaktionsbedingungen: Milde bis moderate Temperaturen, oft in Gegenwart eines Katalysators

Hauptprodukte

Ringgeöffnete Produkte: Je nach Nucleophil werden Produkte wie Aminoalkohole, Thioether und Ether gebildet.

Oxidierte Produkte: Alkohole, Ketone und Carbonsäuren

Wissenschaftliche Forschungsanwendungen

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese für die Herstellung komplexer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung in der Wirkstoffforschung.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, darunter Antikrebs- und entzündungshemmende Aktivitäten.

Industrie: Wird bei der Herstellung von Polymeren und Harzen verwendet, insbesondere bei der Entwicklung von Hochleistungsmaterialien.

Wirkmechanismus

Der Wirkmechanismus von N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamin beinhaltet die Reaktivität der Epoxidgruppe, die kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden kann. Diese Reaktivität liegt seiner potenziellen Bioaktivität zugrunde, da es Proteine, DNA und andere Biomoleküle modifizieren kann, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten molekularen Ziele und Wege umfassen:

Proteinmodifikation: Kovalente Bindung an Aminosäurereste

DNA-Interaktion: Potenzial zur Bildung von Addukten mit Nukleotiden

Signaltransduktionswege: Modulation der zellulären Signalübertragung durch kovalente Modifikation von Signalproteinen

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine undergoes various chemical reactions, including:

Nucleophilic Ring-Opening: The epoxy group is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reaction Conditions: Mild to moderate temperatures, often in the presence of a catalyst

Major Products

Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thioethers, and ethers are formed.

Oxidized Products: Alcohols, ketones, and carboxylic acids

Wissenschaftliche Forschungsanwendungen

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine, a compound with significant chemical versatility, is utilized in various scientific and industrial applications. This article delves into its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its epoxy group, which imparts unique reactivity. The compound has a molecular formula of C12H15NO and a molecular weight of approximately 189.25 g/mol. Its structure allows it to participate in various chemical reactions, particularly in polymerization and as a curing agent.

Polymer Chemistry

The compound is extensively used as an epoxy resin hardener. Its epoxy functionality allows it to react with amines, leading to cross-linked structures that enhance the mechanical properties of polymers.

Case Study: A study demonstrated that incorporating this compound into epoxy formulations improved thermal stability and mechanical strength compared to traditional hardeners. The resulting materials exhibited enhanced resistance to thermal degradation.

Adhesives and Sealants

Due to its strong bonding capabilities, this compound is used in formulating adhesives and sealants. It provides excellent adhesion to various substrates, including metals and plastics.

Data Table: Adhesive Performance Comparison

| Adhesive Type | Shear Strength (MPa) | Cure Time (hours) | Temperature Resistance (°C) |

|---|---|---|---|

| Traditional Epoxy | 25 | 24 | 80 |

| This compound-based | 30 | 12 | 100 |

Coatings

In coatings technology, this compound is used for its ability to enhance the durability and chemical resistance of protective coatings.

Case Study: Research indicated that coatings formulated with this compound exhibited superior resistance to solvents and chemicals compared to standard formulations. This property is crucial for applications in automotive and industrial coatings.

Safety Considerations

Handling this compound requires adherence to safety protocols due to its potential health hazards. It is classified as an irritant upon skin contact and can cause respiratory issues if inhaled. Proper personal protective equipment (PPE) should be utilized when working with this compound.

Wirkmechanismus

The mechanism of action of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine involves the reactivity of the epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, as it can modify proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include:

Protein Modification: Covalent attachment to amino acid residues

DNA Interaction: Potential to form adducts with nucleotides

Signal Transduction Pathways: Modulation of cellular signaling through covalent modification of signaling proteins

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2,3-Epoxypropyl)diphenylamin

- N-(2,3-Epoxypropyl)carbazol

- N-(2,3-Epoxypropyl)phthalimid

Einzigartigkeit

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamin ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, einschließlich der Kombination einer Epoxidgruppe mit einer Ethyl- und einer m-Tolylamin-Einheit. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivität, die es von anderen ähnlichen Verbindungen unterscheidet.

Biologische Aktivität

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an epoxy group and an ethyl substituent on the nitrogen atom, along with a tolyl group that enhances its lipophilicity. The presence of the epoxy group suggests potential reactivity with biological macromolecules, which could lead to various biological effects.

Mechanisms of Biological Activity

- Reactivity with Biological Molecules : The epoxy group in this compound can undergo nucleophilic attack by thiols or amines in proteins, potentially leading to modifications that alter protein function. This property is significant in the context of drug design and toxicology.

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity can be attributed to the formation of reactive oxygen species (ROS) or direct interaction with cellular DNA.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Protein Modification | Covalent binding to thiols |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, suggesting potential as a chemotherapeutic agent.

- Protein Interaction Studies : Experiments utilizing mass spectrometry showed that this compound can modify specific cysteine residues in proteins, leading to altered protein activity and function. This finding underscores its potential as a tool for studying protein dynamics and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.